

HS-173: A Potent and Selective PI3K α Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: HS-173

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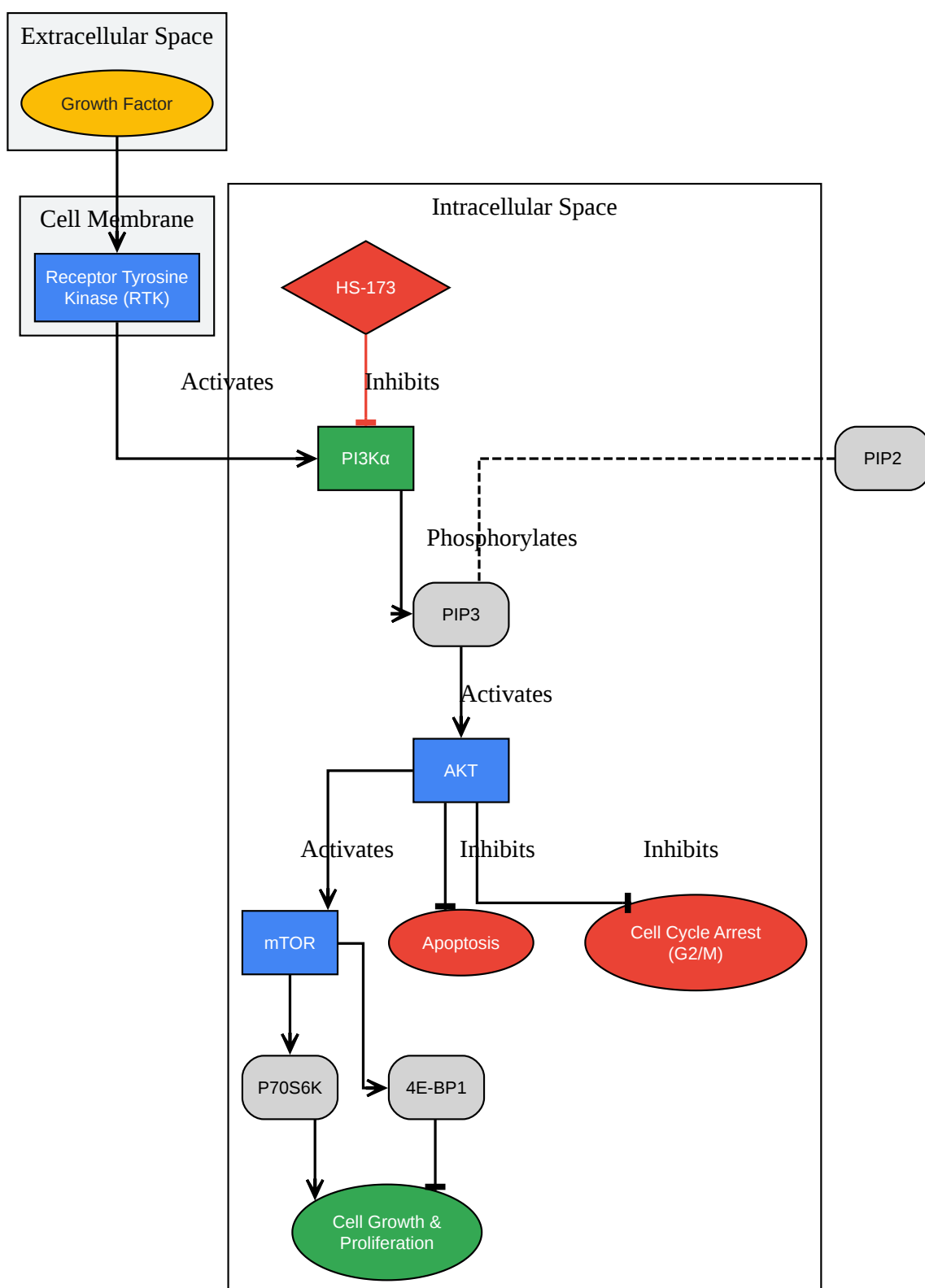
An In-depth Technical Guide on the Mechanism of Action

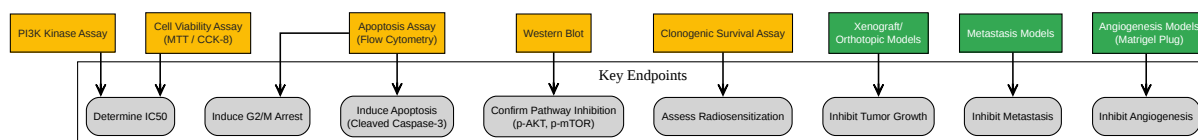
HS-173 is a novel, potent, and selective small molecule inhibitor of phosphoinositide 3-kinase alpha (PI3K α).^{[1][2]} Extensive preclinical research has demonstrated its significant anti-tumor activity across a range of cancer types, including pancreatic, head and neck, and breast cancers.^{[3][4]} The primary mechanism of action of **HS-173** is the direct inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.^{[3][5][6]} This in-depth guide provides a comprehensive overview of the mechanism of action of **HS-173**, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers, making it a key target for therapeutic intervention.^[7] **HS-173** exerts its anti-cancer effects by selectively binding to the PI3K α isoform, thereby blocking its kinase activity.^[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase AKT. Consequently, the phosphorylation and activation of mammalian target of rapamycin (mTOR) and its downstream effectors, such as P70S6K and

4EBP1, are suppressed.[5][6] This cascade of inhibition ultimately leads to the induction of apoptosis, cell cycle arrest, and the suppression of tumor growth and metastasis.[3][8][9]





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